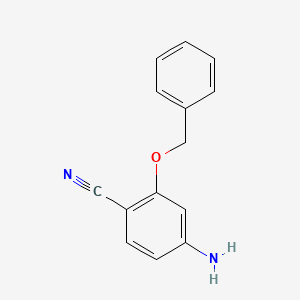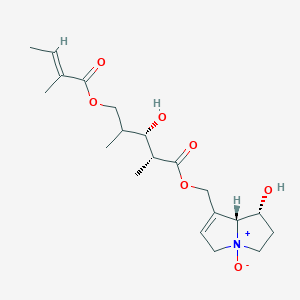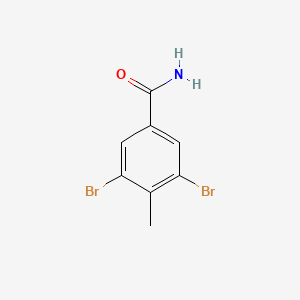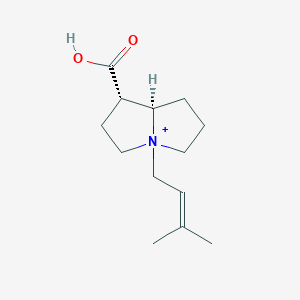
3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone
説明
3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone, also known as 4-chloro-2,6-dimethyl-3-aminoquinazoline, is a synthetic compound that has been used in various scientific research applications. It is an aromatic amine that is commonly used in the synthesis of organic compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
Antitumor Properties
R115777, a derivative of 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone, is a potent inhibitor of farnesyl protein transferase. This compound has significant antitumor effects in vivo after oral administration in mice. R115777 originated from Janssen's ketoconazole and retinoic acid catabolism programs and is currently in phase III clinical evaluation due to its pharmacological potential in cancer treatment (Venet, End, & Angibaud, 2003).
Synthesis of Substituted Derivatives
3-Amino-2-methyl-4(3H)-quinazolinone has been used in the synthesis of various substituted derivatives. It has been lithiated with n-butyllithium, allowing it to react with different electrophiles to yield 2-substituted derivatives. This method provides access to a range of substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones, showing the versatility of this compound in chemical synthesis (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Antimicrobial Applications
A novel 3-amino-4(3H)-quinazolinone was synthesized via multiple routes for producing various derivatives, including urea, thiourea, thiazole, and pyrimidine. These derivatives demonstrated antimicrobial activities, underscoring the potential of this compound in developing new antimicrobial agents (Ammar et al., 2011).
Synthesis of Peptide Derivatives
Peptide derivatives of quinazolin-3(4H)-one, a compound related to this compound, have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential for these compounds in antibacterial drug development (Kapoor, Nabi, Gupta, & Gupta, 2017).
Cytotoxic Evaluation
In a study exploring the cytotoxic effects of quinazolinone-1, 3, 4-oxadiazole derivatives, compounds containing 3-amino-4(3H) quinazolinone derivatives demonstrated significant cytotoxic activity against cancer cell lines. This research highlights the compound's potential application in cancer therapy (Hassanzadeh et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-amino-2-(4-chlorophenyl)-6-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9-2-7-13-12(8-9)15(20)19(17)14(18-13)10-3-5-11(16)6-4-10/h2-8H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKOQZRLNXYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-12-5 | |
| Record name | 3-AMINO-2-(4-CHLOROPHENYL)-6-METHYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B3035019.png)
![1-benzyl-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3035020.png)


![8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035026.png)






![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)

